5-(4-Fluorophenyl)pyrimidine
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Overview
Description
5-(4-Fluorophenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-fluorophenyl group at the 5-position. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pyrimidine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-fluorophenylboronic acid is reacted with 5-bromopyrimidine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
5-(4-Fluorophenyl)pyrimidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an anti-inflammatory and antibacterial agent.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits bacterial enzymes, leading to cell death.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-neuroinflammatory properties.
Uniqueness
5-(4-Fluorophenyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
68049-21-8 |
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Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H |
InChI Key |
KRZIZQMPUZJZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)F |
Origin of Product |
United States |
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